molecular formula C12H10BrClF2N2O2 B15381259 6'-Bromo-8'-chloro-4,4-difluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione

6'-Bromo-8'-chloro-4,4-difluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione

Cat. No.: B15381259
M. Wt: 367.57 g/mol
InChI Key: QAFJBQXUOUAESF-UHFFFAOYSA-N
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Description

6'-Bromo-8'-chloro-4,4-difluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione (CAS: 1170626-07-9) is a spirocyclic imidazo[1,5-a]pyridine derivative characterized by a unique fused bicyclic system. The compound features a cyclohexane ring fused to an imidazo[1,5-a]pyridine scaffold, with bromo and chloro substituents at positions 6' and 8', respectively, and two fluorine atoms at the cyclohexane moiety (CymitQuimica catalog, ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6'-bromo-8'-chloro-4,4-difluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione, and how do reaction parameters influence yield?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation and halogenation is typical. For example, in analogous spiroimidazo[1,5-a]pyridine systems, heating amine precursors with ketones (e.g., cyclohexane-1,3-dione derivatives) in acetic acid under reflux achieves cyclization . Halogenation (e.g., bromine/chlorine substitution) is optimized using electrophilic reagents under controlled temperatures (80–100°C). Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification . Yield improvements (e.g., 40–60%) require precise stoichiometry and inert atmospheres to minimize side reactions.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches (~3200 cm⁻¹) to confirm lactam and spirocyclic motifs .
  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., bromo/chloro shifts at δ 7.5–8.5 ppm for aromatic protons; cyclohexane sp³ carbons at δ 20–40 ppm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolve spirocyclic conformation and halogen positioning, as demonstrated for analogous imidazo[1,2-a]pyridine derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of halogenation in this spiro compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict electrophilic attack sites. For example, bromination at the 6'-position is favored due to higher Fukui indices (nucleophilicity) at pyridine carbons adjacent to electron-withdrawing groups (e.g., carbonyls) . Solvent effects (polar aprotic vs. acetic acid) are simulated using COSMO-RS to optimize reaction fields. Transition state analysis (IRC) identifies kinetic vs. thermodynamic control in competing halogenation pathways .

Q. What strategies resolve contradictions between theoretical and experimental data in characterizing fluorinated spiro derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-predicted NMR shifts (GIAO method) with experimental data; deviations >0.5 ppm suggest conformational flexibility or solvent interactions .
  • Dynamic NMR : Probe temperature-dependent splitting to assess restricted rotation in spiro systems, addressing discrepancies in peak multiplicity .
  • Crystallographic Refinement : Use high-resolution X-ray data (R-factor < 5%) to resolve ambiguities in fluorine positioning, which may differ from gas-phase DFT models due to crystal packing effects .

Q. How can reaction engineering improve scalability of spiroimidazo[1,5-a]pyridine synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize thermal gradients, enhancing reproducibility in cyclocondensation steps (residence time: 2–4 h at 80°C) .
  • Catalytic Optimization : Transition-metal-free protocols (e.g., organocatalysts for imine formation) reduce metal contamination risks in APIs .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., enol tautomers) to adjust reagent addition rates dynamically .

Comparison with Similar Compounds

Key Structural Features :

  • Spirocyclic Core : The cyclohexane ring fused to the imidazo[1,5-a]pyridine creates a rigid three-dimensional structure, which may enhance binding selectivity in biological targets.
  • Halogen Substituents : Bromine and chlorine at positions 6' and 8' likely influence electronic properties and steric interactions.
  • Fluorination : The 4,4-difluoro modification on the cyclohexane ring may improve metabolic stability and lipophilicity.

However, related derivatives have been synthesized via condensation of diaminopyridines with aldehydes or ketones under reflux ().

Biological Relevance: Spiroimidazo[1,5-a]pyridine diones are reported as potent Mnk1/2 inhibitors (sub-micromolar to nanomolar activity) with applications in cancer therapy ().

Substituent Variations in the Imidazo[1,5-a]pyridine Core

Compound Name Substituents (Position) Ring System Molecular Weight Biological Activity (Mnk Inhibition) Source
6'-Bromo-8'-chloro-4,4-difluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione (Target) Br (6'), Cl (8'), F (4,4) Cyclohexane Not reported Inferred from analogs () CymitQuimica (Discontinued)
6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione (CAS: 1849592-70-6) Br (6'), CH₃ (8') Cyclohexane 311.17 Not reported Hairui Chemical ()
6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione (CAS: 1849592-05-7) Br (6'), Cl (8') Cyclopentane 317.57 Not reported CymitQuimica (Discontinued)
6'-[(6-Aminopyrimidin-4-yl)amino]-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione NH₂-pyrimidine (6'), CH₃ (8') Cyclohexane 356.39 Mnk2 inhibitor (IC₅₀: <100 nM) PDB Study ()

Key Observations :

  • Fluorine Impact : The 4,4-difluoro modification in the target compound is unique among analogs and may improve metabolic stability and membrane permeability .

Ring System Modifications

Compound Name Ring System Molecular Weight Boiling Point (Predicted) Density (Predicted)
Target Compound Cyclohexane Not reported Not available Not available
6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione (CAS: 1849592-55-7) Cyclopentane 297.15 564.9±50.0°C 1.66±0.1 g/cm³
6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine (CAS: 885266-86-4) Cycloheptane 282.18 Not reported Not reported

Key Observations :

  • Cycloheptane () introduces greater flexibility, which may reduce target selectivity.
  • Thermodynamic Properties : Cyclopentane derivatives exhibit higher predicted boiling points and densities, suggesting differences in solubility and crystallinity .

Properties

Molecular Formula

C12H10BrClF2N2O2

Molecular Weight

367.57 g/mol

IUPAC Name

6-bromo-8-chloro-4',4'-difluorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione

InChI

InChI=1S/C12H10BrClF2N2O2/c13-6-5-7(14)8-9(19)17-12(18(8)10(6)20)3-1-11(15,16)2-4-12/h5H,1-4H2,(H,17,19)

InChI Key

QAFJBQXUOUAESF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12NC(=O)C3=C(C=C(C(=O)N23)Br)Cl)(F)F

Origin of Product

United States

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